3-Oxo-4-(4-methylphenyl)butanoyl chloride
Overview
Description
3-Oxo-4-(4-methylphenyl)butanoyl chloride is an organic compound with the molecular formula C11H11ClO2. It is a derivative of butanoyl chloride, featuring a ketone group (3-oxo) and a 4-methylphenyl group attached to the butanoyl chain. This compound is of interest in various chemical and industrial applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-4-(4-methylphenyl)butanoyl chloride typically involves the acylation of 4-methylacetophenone with a suitable acyl chloride. One common method is the Friedel-Crafts acylation reaction, where 4-methylacetophenone reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, optimizing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-4-(4-methylphenyl)butanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the acyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, forming corresponding amides, esters, or thioesters.
Reduction Reactions: The ketone group (3-oxo) can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group on the phenyl ring can undergo oxidation to form a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), base (pyridine), solvent (dichloromethane), room temperature.
Reduction: Reducing agents (NaBH4, LiAlH4), solvent (ethanol, ether), low temperature.
Oxidation: Oxidizing agents (KMnO4), solvent (water, acetone), elevated temperature.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Secondary Alcohols: Formed from the reduction of the ketone group.
Carboxylic Acids: Formed from the oxidation of the methyl group.
Scientific Research Applications
3-Oxo-4-(4-methylphenyl)butanoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-Oxo-4-(4-methylphenyl)butanoyl chloride involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, forming covalent bonds with target molecules. This reactivity is exploited in various chemical transformations and modifications of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
3-Oxo-4-(3-methylphenyl)butanoyl chloride: Similar structure but with the methyl group in the meta position on the phenyl ring.
3-Oxo-4-phenylbutanoyl chloride: Lacks the methyl group on the phenyl ring.
4-(4-Methylphenyl)butanoyl chloride: Lacks the ketone group (3-oxo).
Uniqueness
3-Oxo-4-(4-methylphenyl)butanoyl chloride is unique due to the presence of both the ketone group and the para-methylphenyl group, which confer distinct reactivity and properties. This combination allows for specific chemical transformations and applications that may not be achievable with similar compounds.
Biological Activity
3-Oxo-4-(4-methylphenyl)butanoyl chloride, also known by its CAS number 1989983-07-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a ketone group and a chloro substituent, which may contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. It has been studied for its potential antimicrobial and anticancer properties, similar to other indole derivatives. The compound's mechanism may involve:
- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Binding : The compound may bind to receptors, modulating signaling pathways that regulate cell growth and apoptosis .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic processes .
Anticancer Activity
The anticancer potential of this compound has been highlighted in various studies. It has been suggested that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound's ability to modulate gene expression related to cell cycle regulation and apoptosis is particularly noteworthy .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Anticancer Studies : In vitro studies using human cancer cell lines indicated that this compound could significantly reduce cell viability at certain concentrations, suggesting its potential as a chemotherapeutic agent .
Data Summary
Activity Type | Effect | Mechanism |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | Disruption of metabolic pathways |
Anticancer | Induction of apoptosis | Modulation of signaling pathways |
Properties
IUPAC Name |
4-(4-methylphenyl)-3-oxobutanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-8-2-4-9(5-3-8)6-10(13)7-11(12)14/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUNFKRWRVGDAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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